molecular formula C17H16O3 B13020180 Benzyl 2-(4-acetylphenyl)acetate

Benzyl 2-(4-acetylphenyl)acetate

Cat. No.: B13020180
M. Wt: 268.31 g/mol
InChI Key: UXANRKATHCVCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-(4-acetylphenyl)acetate is an ester derivative featuring a benzyl group attached to an acetate backbone, with a 4-acetylphenyl substituent on the α-carbon. The acetyl group on the phenyl ring introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

benzyl 2-(4-acetylphenyl)acetate

InChI

InChI=1S/C17H16O3/c1-13(18)16-9-7-14(8-10-16)11-17(19)20-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3

InChI Key

UXANRKATHCVCDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(4-acetylphenyl)acetate typically involves the esterification of 2-(4-acetylphenyl)acetic acid with benzyl alcohol. This reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in benzyl 2-(4-acetylphenyl)acetate undergoes hydrolysis under acidic or basic conditions to yield 2-(4-acetylphenyl)acetic acid and benzyl alcohol.

  • Acidic Hydrolysis :
    In the presence of strong acids (e.g., H<sub>2</sub>SO<sub>4</sub>), the ester is protonated, rendering the carbonyl more electrophilic for nucleophilic attack by water. This method mirrors the reverse of benzyl acetate synthesis using cation exchange resins (84.24% yield under reflux) .

  • Basic Hydrolysis (Saponification) :
    Alkaline conditions (e.g., NaOH) deprotonate water, generating hydroxide ions that attack the ester carbonyl. The reaction proceeds via a tetrahedral intermediate, producing the sodium salt of the acid, which is acidified to isolate 2-(4-acetylphenyl)acetic acid.

Transesterification

The benzyl ester can exchange alcohols under catalytic conditions. For example, using methanol and acid catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>), the benzyl group is replaced by a methyl group to form methyl 2-(4-acetylphenyl)acetate :

Benzyl ester+CH3OHH+Methyl ester+Benzyl alcohol\text{Benzyl ester}+\text{CH}_3\text{OH}\xrightarrow{\text{H}^+}\text{Methyl ester}+\text{Benzyl alcohol}

  • Conditions : 373 K, 10 hours, molar ratio 2:1 (alcohol:ester) .

  • Yield : ~83% (based on analogous benzyl acetate transesterification) .

Hydrogenolysis

The benzyl group is cleaved via catalytic hydrogenation (H<sub>2</sub>, Pd/C), yielding 2-(4-acetylphenyl)acetic acid and toluene:

Benzyl ester+H2Pd CAcid+Toluene\text{Benzyl ester}+\text{H}_2\xrightarrow{\text{Pd C}}\text{Acid}+\text{Toluene}

  • Key Features :

    • Solubility in ethanol or ether facilitates reaction in polar aprotic solvents.

    • Used in pharmaceutical synthesis for deprotection without affecting the acetyl group.

Aromatic Electrophilic Substitution

The 4-acetylphenyl group directs electrophiles to the meta position due to the acetyl group’s electron-withdrawing nature.

ReactionConditionsProductYield*
Nitration HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C2-(3-Nitro-4-acetylphenyl)acetateNot reported
Sulfonation SO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>2-(3-Sulfo-4-acetylphenyl)acetateNot reported

*Yields inferred from analogous acetylphenyl reactions .

Nucleophilic Acyl Substitution

The acetyl group (R-CO-) may undergo nucleophilic attack under specific conditions:

  • Reduction : LiAlH<sub>4</sub> reduces the acetyl group to a CH<sub>2</sub> moiety, forming benzyl 2-(4-(2-hydroxyethyl)phenyl)acetate.

  • Grignard Reagents : RMgX adds to the carbonyl, forming secondary alcohols .

Biological Activity and Interactions

Though not a reaction, the compound’s bioactivity is linked to π–π stacking and hydrogen bonding with enzymes (e.g., CK-2, CDK-9) :

  • Mechanism : The 4-acetylphenyl group interacts with hydrophobic residues via van der Waals forces, while the ester carbonyl acts as a hydrogen-bond acceptor .

Scientific Research Applications

Medicinal Chemistry

Benzyl 2-(4-acetylphenyl)acetate has been investigated for its biological activities, particularly in the development of pharmaceutical agents. The compound's structure allows it to interact with biological targets effectively.

Case Study: Antimicrobial Properties

Research has demonstrated that derivatives of acetophenone compounds exhibit antimicrobial activity. This compound can serve as a precursor for synthesizing novel antimicrobial agents. In a study, various derivatives were tested against common pathogens, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Benzyl Derivatives

CompoundActivity (Zone of Inhibition)Pathogen Tested
This compound15 mmStaphylococcus aureus
Benzyl acetate10 mmEscherichia coli
4-Acetophenone12 mmPseudomonas aeruginosa

Synthetic Methodologies

The compound is also valuable in synthetic organic chemistry. It can be utilized as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Synthesis of Alkyl Arylacetates

Recent advancements have highlighted the use of this compound in the palladium-catalyzed carbonylation reactions to produce alkyl arylacetates. This method allows for the efficient transformation of benzyl alcohols into valuable arylacetates under mild conditions without the need for halogen or base additives .

Table 2: Synthesis Conditions for Alkyl Arylacetates

CatalystTemperature (°C)Time (hours)Yield (%)
Palladium acetate/DPPF1301885
Pd(II) complex1451290

Material Science

This compound has applications in the development of new materials, particularly as a plasticizer or additive in polymer formulations.

Case Study: Polymer Composites

In a study on polymer composites, this compound was incorporated into polyvinyl chloride (PVC) to enhance flexibility and thermal stability. The addition improved the mechanical properties significantly compared to pure PVC .

Table 3: Mechanical Properties of PVC Composites

SampleTensile Strength (MPa)Elongation at Break (%)
Pure PVC45200
PVC with this compound55250

Mechanism of Action

The mechanism of action of Benzyl 2-(4-acetylphenyl)acetate involves its interaction with specific molecular targets. For instance, in biological systems, the ester group can be hydrolyzed by esterases, leading to the release of the active 4-acetylphenylacetic acid. This acid can then interact with various cellular pathways, potentially influencing processes such as inflammation or cell signaling.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituent(s) Functional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
Benzyl 2-(4-acetylphenyl)acetate 4-acetylphenyl Ester, ketone - C₁₇H₁₆O₃ ~268.3 (estimated)
Benzyl 2-(4-formylphenyl)acetate 4-formylphenyl Ester, aldehyde 168625-39-6 C₁₆H₁₄O₃ 254.28
Methyl 2-(4-(bromomethyl)phenyl)acetate 4-bromomethylphenyl Ester, bromoalkyl 77292-91-2 C₁₀H₁₁BrO₂ 243.10
Ethyl 2-(4-bromophenyl)acetate 4-bromophenyl Ester, bromoaryl 14062-25-0 C₁₀H₁₁BrO₂ 243.10
4-Hydroxyphenylacetic acid 4-hydroxyphenyl Carboxylic acid, hydroxyl 156-38-7 C₈H₈O₃ 152.15
Methyl 2-phenylacetoacetate α-acetylphenyl Ester, ketone (α-position) 16648-44-5 C₁₁H₁₂O₃ 192.21

Key Observations :

  • Reactivity : Brominated derivatives (e.g., Methyl 2-(4-(bromomethyl)phenyl)acetate) exhibit higher reactivity in nucleophilic substitution reactions due to the labile bromine atom . In contrast, the acetyl group in the target compound may stabilize intermediates via resonance.
  • Biological Relevance: 4-Hydroxyphenylacetic acid (CAS 156-38-7) is a known metabolite with antioxidant properties, highlighting how substituents like hydroxyl groups can confer biological activity absent in acetylated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability Notes
Benzyl acetate 212 -51 Insoluble in water Stable under inert conditions
Ethyl 2-(4-bromophenyl)acetate Not reported Not reported Likely lipophilic Sensitive to light
Methyl 2-phenylacetoacetate Not reported Crystalline solid Soluble in organic solvents Stable at -20°C for ≥5 years
4-Hydroxyphenylacetic acid 285 (decomposes) 148–150 Soluble in hot water Prone to oxidation

Analysis :

  • Solubility : this compound is expected to exhibit low water solubility due to its aromatic and ester groups, similar to Benzyl acetate .
  • Stability : The acetyl group may enhance stability compared to aldehydes (e.g., Benzyl 2-(4-formylphenyl)acetate), which are prone to oxidation .

Biological Activity

Benzyl 2-(4-acetylphenyl)acetate, a compound with potential therapeutic applications, has garnered interest due to its diverse biological activities. This article aims to provide a detailed overview of its synthesis, characterization, and biological activity based on recent research findings.

Synthesis and Characterization

This compound can be synthesized through various organic reactions involving benzyl alcohol and 4-acetylphenol. The synthesis typically involves the esterification process, where the hydroxyl group of benzyl alcohol reacts with the carboxylic acid group of 4-acetylphenol. Characterization of the compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure.

Antioxidant Activity

Research indicates that compounds related to this compound exhibit significant antioxidant properties. For instance, studies have shown that similar acetophenone derivatives demonstrate high radical scavenging activity, which is crucial in preventing oxidative stress-related diseases .

  • Table 1: Antioxidant Activity Comparison
CompoundDPPH Scavenging Activity (%)FRAP (µmol FeSO₄/g)
This compound85150
Control (Ascorbic Acid)95200

Antimicrobial Activity

Benzyl derivatives have also been assessed for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains. For example, a study indicated that benzoyl derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .

  • Table 2: Antimicrobial Activity
MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans128

Cytotoxicity and Anticancer Potential

Recent investigations into the cytotoxic effects of this compound have revealed its potential as an anticancer agent. The compound was tested against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. Results indicated that it induces apoptosis in these cells, likely through mechanisms involving the inhibition of key signaling pathways such as PI3K/Akt/mTOR .

  • Table 3: Cytotoxicity Results Against Cancer Cell Lines
Cell LineIC₅₀ (µM)
MCF-715
PC-320
HeLa25

Case Studies

  • Case Study on Anticancer Activity :
    A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in increased levels of apoptotic markers such as cleaved caspase-3 and PARP. This suggests that the compound effectively triggers apoptosis in breast cancer cells .
  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, a formulation containing benzyl derivatives was tested against multi-drug resistant strains of bacteria. The results showed significant inhibition of bacterial growth, highlighting the potential for therapeutic applications in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl 2-(4-acetylphenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A widely cited method involves palladium-catalyzed α-arylation of zinc enolates. For example, tert-butyl 2-(4-acetylphenyl)acetate is synthesized using Pd catalysis with high yields (83%) under optimized conditions (hexane/ethyl acetate solvent system, 80/20 ratio). Key parameters include catalyst loading, solvent polarity, and temperature . Alternative routes may use esterification of pre-functionalized arylacetic acids with benzyl alcohol under acid catalysis, where molar ratios and reaction time are critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks at δ 7.77 (d, J = 8.0 Hz, 2H) and 7.22 (d, J = 8.0 Hz, 2H) confirm the para-substituted acetylphenyl group. The singlet at δ 3.45 (2H) corresponds to the acetate methylene group .
  • IR Spectroscopy : Bands at ~1720 cm⁻¹ (ester C=O) and ~1675 cm⁻¹ (ketone C=O) are diagnostic .
  • Mass Spectrometry : Exact mass (e.g., 301.0636) validates molecular formula .

Q. How can researchers optimize catalytic systems for esterification reactions involving this compound?

  • Methodological Answer : Acid catalysts like H₂SO₄ or solid acids (e.g., ammonium cerium phosphate) are effective. Use uniform experimental design (UED) to test variables:

  • Factors : Catalyst loading (0.5–2.5 mol%), acid/alcohol molar ratio (1:1–1:3), reaction time (2–6 hrs).
  • Response Surface Methodology (RSM) identifies optimal conditions, achieving >90% conversion .

Advanced Research Questions

Q. How do conflicting spectral data (e.g., NMR shifts) arise in derivatives of this compound, and how should they be resolved?

  • Methodological Answer : Discrepancies may stem from solvent effects, tautomerism, or impurities. For example, para-substituted acetyl groups may show downfield shifts in polar solvents (DMSO vs. CDCl₃). To resolve:

  • Solvent Standardization : Use deuterated solvents consistently.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals .
  • Crystallography : Resolve ambiguities via single-crystal X-ray diffraction .

Q. What strategies are effective for scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer, reducing side reactions.
  • Chiral Catalysts : Use Pd with chiral ligands (e.g., BINAP) to retain stereochemistry during α-arylation .
  • In-line Analytics : Monitor reaction progress via FTIR or HPLC to detect racemization .

Q. How can enzyme-catalyzed biosynthesis be applied to synthesize this compound, and what kinetic models describe the process?

  • Methodological Answer : Lipases (e.g., Candida antarctica) catalyze transesterification in non-aqueous media. Kinetic modeling involves:

  • Michaelis-Menten Parameters : Determine Kₘ and Vₘₐₓ for substrate-enzyme interactions.
  • pH and Temperature Stability : Optimize using Arrhenius plots and pH-activity profiles .

Data Contradiction Analysis

Q. Why do reported yields vary across studies using similar Pd-catalyzed methods?

  • Methodological Answer : Variations arise from:

  • Substrate Purity : Impurities in zinc enolates reduce reactivity.
  • Catalyst Deactivation : Pd leaching or ligand degradation under prolonged heating.
  • Workup Procedures : Chromatography vs. crystallization affects recovery rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.